molecular formula C5H12N4O3 B554843 nor-NOHA CAS No. 189302-40-7

nor-NOHA

Cat. No. B554843
M. Wt: 176.17 g/mol
InChI Key: KOBHCUDVWOTEKO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nor-NOHA (Nω-Hydroxy-nor-L-arginine) is a potent, selective, competitive, and high-affinity inhibitor of arginase . It is also known as Nω-Hydroxy-nor-L-arginine, Diacetate Salt, 2CH₃CO₂H, L-2-Amino- (4- (2ʹ-hydroxyguanidino)butyric Acid, 2CH₃CO₂H . It is a potent, reversible inhibitor of rat liver arginase with a K i value of 0.5 µM . It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages . Nor-NOHA is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS .


Molecular Structure Analysis

The molecular formula of nor-NOHA is C5H12N4O3 . The molecular weight is 176.17 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [amino- (hydroxyamino)methylidene]amino]butanoic acid . The InChI is InChI=1S/C5H12N4O3/c6-3 (4 (10)11)1-2-8-5 (7)9-12/h3,12H,1-2,6H2, (H,10,11) (H3,7,8,9)/t3-/m0/s1 .


Chemical Reactions Analysis

Nor-NOHA has been shown to spontaneously react with riboflavin to release a biologically active NO-like molecule in cell culture media .


Physical And Chemical Properties Analysis

The molecular formula of nor-NOHA is C5H12N4O3 . The molecular weight is 176.17 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [amino- (hydroxyamino)methylidene]amino]butanoic acid . The InChI is InChI=1S/C5H12N4O3/c6-3 (4 (10)11)1-2-8-5 (7)9-12/h3,12H,1-2,6H2, (H,10,11) (H3,7,8,9)/t3-/m0/s1 .

Scientific Research Applications

  • Therapeutic Potential in Cardiovascular and Obstructive Airway Diseases : Nor-NOHA, as an arginase inhibitor, has shown potential in treating cardiovascular and obstructive airway diseases. It demonstrates rapid clearance from plasma, which aligns with the short time window of its in vivo inhibitory activity. Intratracheal instillation of aerosol for topical effects of nor-NOHA in the airways is characterized by significant systemic availability (Havlínová et al., 2013).

  • Cardioprotection during Ischemia-Reperfusion : Inhibition of arginase by nor-NOHA has been shown to protect from myocardial infarction by a mechanism dependent on nitric oxide synthase (NOS) activity and the bioavailability of nitric oxide (NO). This suggests that targeting arginase could be a promising therapeutic strategy for protection against myocardial ischemia-reperfusion injury (Jung et al., 2010).

  • Impact on Casein Synthesis in Bovine Mammary Epithelial Cells : Nor-NOHA reduced the activity of arginase in bovine mammary epithelial cells, leading to reduced cellular proliferation and casein synthesis. This indicates the Arg-arginase-Orn pathway as an important regulator of casein synthesis in these cells (Wang et al., 2017).

  • Therapeutic Effects in Adult Hypertensive Rats : Long-term treatment with nor-NOHA in adult spontaneously hypertensive rats with fully developed hypertension demonstrated reduced blood pressure, improved vascular function, and reduced cardiac fibrosis. This suggests arginase as a novel target for pharmacological intervention in essential hypertension (Bagnost et al., 2010).

  • Biochemical and Biological Properties : Nor-NOHA exhibits arginase inhibitory activity significantly higher than NOHA, suggesting its potential in pharmacological applications. Its inhibitory effect on arginase has implications in various biological processes (Beranová et al., 2004).

  • Effects on Milk Protein Synthesis in Dairy Cows : Inhibition of arginase using nor-NOHA in dairy cows reduced protein and fat synthesis in milk but had no effect on milk yield. This research supports the role of the Arg-ornithine pathway in mammary gland casein synthesis (Ding et al., 2018).

  • Pharmacokinetics and Effect on Plasma Amino Acids in Rats : The pharmacokinetics of nor-NOHA in Wistar rats revealed rapid elimination and effects on plasma amino acids, suggesting its therapeutic potential and guiding rational dosing in future studies (Havlínová et al., 2014).

  • Limitations in Research Applications : Nor-NOHA has been shown to spontaneously release biologically active NO-like molecules, which can limit its use in cell culture and some ex vivo and in vivo models. This highlights the importance of considering these limitations in studies using nor-NOHA (Momma & Ottaviani, 2020).

Safety And Hazards

Nor-NOHA is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Nor-NOHA has been shown to have therapeutic potential in cutaneous squamous cell carcinoma (cSCC) . It has been shown to reduce tumor growth in a transcutaneous delivery model . The study suggests that a competent immune microenvironment is required for tumor growth inhibition using this arginase inhibitor . The results support further examination of transcutaneous arginase inhibition as a therapeutic modality for cSCC .

properties

IUPAC Name

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHCUDVWOTEKO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332211
Record name NOR-N-OMEGA-HYDROXY-L-ARGININE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

nor-NOHA

CAS RN

189302-40-7, 291758-32-2
Record name Nor-noha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name nor-NOHA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NOR-N-OMEGA-HYDROXY-L-ARGININE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOR-NOHA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
nor-NOHA
Reactant of Route 2
Reactant of Route 2
nor-NOHA
Reactant of Route 3
Reactant of Route 3
nor-NOHA
Reactant of Route 4
nor-NOHA
Reactant of Route 5
nor-NOHA
Reactant of Route 6
nor-NOHA

Citations

For This Compound
1,890
Citations
KM Reid, A Tsung, T Kaizu… - American Journal …, 2007 - journals.physiology.org
… We thus measured serum polyamine levels in saline and nor-NOHA-treated animals using HPLC. We did not observe any significant effect of nor-NOHA on polyamine synthesis as …
Number of citations: 75 journals.physiology.org
KP Ng, A Manjeri, LM Lee, ZE Chan, CY Tan, QD Tan… - PLoS …, 2018 - journals.plos.org
… nor−NOHA overcame hypoxia-mediated resistance towards BCR−ABL1 kinase inhibitors. While nor−NOHA … cells and their sensitivity towards nor−NOHA. This discrepancy was further …
Number of citations: 11 journals.plos.org
TY Momma, JI Ottaviani - Free Radical Biology and Medicine, 2020 - Elsevier
… Despite the prevalence of nor-NOHA to investigate the substrate … that nor-NOHA could have on common methods to assess NO production. Therefore, we investigated if nor-NOHA has …
Number of citations: 8 www.sciencedirect.com
JP Tenu, M Lepoivre, C Moali, M Brollo, D Mansuy… - Nitric oxide, 1999 - Elsevier
… Our results show that nor-NOHA is much more potent than NOHA to inhibit murine … of nor-NOHA on NOS was ruled out by treating adherent macrophages for 15 h by 100 M norNOHA …
Number of citations: 159 www.sciencedirect.com
J Custot, C Moali, M Brollo, JL Boucher… - Journal of the …, 1997 - ACS Publications
… Finally, in double-inhibition experiments performed with arginase, NOHA, and nor-NOHA, plots of 1/activity as a function of nor-NOHA and NOHA concentrations led to parallel curves, …
Number of citations: 116 pubs.acs.org
A Shemyakin, O Kövamees, A Rafnsson, F Böhm… - Circulation, 2012 - Am Heart Assoc
… Difference in the change in endothelium-dependent vasodilatation (EDV) from baseline to 2 hours of infusion of nor-NOHA alone and coinfusion of nor-NOHA and l-NMMA in patients …
Number of citations: 191 www.ahajournals.org
T Bagnost, YC Guillaume, M Thomassin… - … of Chromatography B, 2007 - Elsevier
… protonation for the binding of nor-NOHA to arginase in a wide … The affinity of nor-NOHA to arginase is high and changes … protonated group in the nor-NOHA–arginase complex exhibits …
Number of citations: 16 www.sciencedirect.com
Z Naz, ST Moin - Journal of Molecular Liquids, 2023 - Elsevier
… ions and the ligand (nor-NOHA inhibitor) was maintained by applying distance restraints using distance limit of 1.91 and 1.93 Å for the Mn A -nor-NOHA and the Mn B -nor-NOHA bonds, …
Number of citations: 0 www.sciencedirect.com
X Li, F Zhu, Y He, F Luo - Xi bao yu fen zi Mian yi xue za zhi …, 2017 - europepmc.org
… Results nor-NOHA inhibited the proliferation and induced the apoptosis of HepG2 cells. It … , nor-NOHA inhibited the invasion and migration of HepG2 cells. Conclusion Nor-NOHA can …
Number of citations: 4 europepmc.org
G Topal, A Brunet, L Walch, JL Boucher… - … of Pharmacology and …, 2006 - ASPET
… l-arginine, Nor-NOHA dose-dependently increased the NOS … Nor-NOHA-treated cells. However, despite activation of l-arginine uptake, the inhibition of arginase activity by Nor-NOHA …
Number of citations: 122 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.